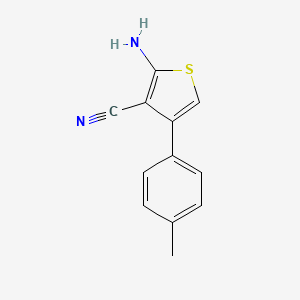

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

説明

特性

IUPAC Name |

2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c1-8-2-4-9(5-3-8)11-7-15-12(14)10(11)6-13/h2-5,7H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSQWKBDECORJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468996 | |

| Record name | 2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86604-37-7 | |

| Record name | 2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Gewald Reaction: A One-Pot Multicomponent Synthesis

The Gewald reaction remains the most widely used method for synthesizing 2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile (CAS 86604-37-7). This method involves the condensation of 4-methylacetophenone, malononitrile, and elemental sulfur in the presence of a base.

Procedure :

- Reactants :

- 4-Methylacetophenone (1 equiv)

- Malononitrile (1.1 equiv)

- Elemental sulfur (1.2 equiv)

- Base (e.g., diethylamine, morpholine, or KOH)

- Solvent: Ethanol, DMF, or THF

Mechanistic Insights :

- Step 1 : Knoevenagel condensation between 4-methylacetophenone and malononitrile forms a 2-(1-(4-methylphenyl)ethylidene)malononitrile intermediate.

- Step 2 : Cyclization with sulfur via nucleophilic attack, followed by aromatization to yield the thiophene core.

Optimization :

Stepwise Gewald Reaction with Bromination

A modified Gewald protocol involves bromination of intermediates to improve regioselectivity.

Procedure :

- Knoevenagel Condensation :

- 4-Methylacetophenone reacts with malononitrile to form 2-(1-(4-methylphenyl)ethylidene)malononitrile.

- Bromination :

- Cyclization :

Advantages :

Michael Addition-Cyclization Route

This method involves a Michael addition followed by intramolecular cyclization.

Procedure :

- Michael Adduct Formation :

- Cyanothioacetamide reacts with α-bromochalcones (e.g., 4-methylchalcone) in ethanol.

- Catalyst: KOH (10 mol%).

- Temperature: 25°C, 30 minutes.

- Cyclization :

Key Features :

Industrial-Scale Synthesis

Industrial protocols emphasize cost efficiency and scalability:

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Scalability | Purity |

|---|---|---|---|---|

| Gewald Reaction | 70–85% | 6–12 h | High | 95–98% |

| Stepwise Gewald | 74–85% | 8–16 h | Moderate | 98–99% |

| Michael Addition | 60–75% | 1–2 h | Low | 90–95% |

| Industrial Flow Process | 80–88% | 2–4 h | Very High | 99% |

Critical Challenges and Solutions

化学反応の分析

Types of Reactions: 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene and phenyl derivatives.

科学的研究の応用

Chemical Applications

Building Block in Synthesis

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile serves as a versatile building block for synthesizing more complex thiophene derivatives. Its thiophene ring structure allows for various chemical modifications, making it useful in creating new materials with tailored properties.

Dye Synthesis

The compound has been evaluated as a coupling component in dye synthesis. Its derivatives have shown potential for producing vibrant colors in textile applications, which is essential for the dyeing industry .

| Application | Description |

|---|---|

| Building Block | Used in synthesizing complex thiophene derivatives. |

| Dye Synthesis | Potential coupling component for producing dyes in textiles. |

Biological Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown effectiveness against various cancer cell lines, including liver (HEPG2) and breast (MCF7) cancers . The mechanism of action is believed to involve interaction with specific molecular targets, potentially inhibiting cancer cell proliferation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in pharmaceutical applications .

| Biological Activity | Targeted Cells/Organisms | Findings |

|---|---|---|

| Anticancer | HEPG2, MCF7 cancer cell lines | Significant inhibition of cell growth |

| Antimicrobial | Various bacteria and fungi | Potential growth inhibition observed |

Industrial Applications

Organic Semiconductors

In the field of electronics, this compound is being explored for its use in organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . The ability to modify its structure can lead to improved efficiency and performance in these devices.

Functional Materials

The compound is also being studied for its potential use in developing functional materials such as electrochromic devices and nonlinear optical materials. These materials are crucial for advanced technological applications, including sensors and display technologies .

| Industrial Application | Description |

|---|---|

| Organic Semiconductors | Used in OLEDs and OPVs due to electronic properties. |

| Functional Materials | Potential use in electrochromic and nonlinear optical devices. |

Case Study 1: Anticancer Research

A study conducted on synthesized derivatives of this compound demonstrated a broad spectrum of anticancer activity against HEPG2 and MCF7 cell lines. The study utilized molecular docking to confirm the interaction between the compounds and specific biological targets, suggesting a pathway for drug development .

Case Study 2: Dye Synthesis

Research on the application of this compound in dye synthesis revealed that it can effectively couple with various aryl compounds to produce dyes with excellent color fastness properties. The synthesis involved several reaction conditions, optimizing yield and purity for industrial applications .

作用機序

The mechanism of action of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in binding to enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

類似化合物との比較

- 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile

- 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile

Comparison: Compared to similar compounds, 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile is unique due to its specific substitution pattern on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

生物活性

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile is an organic compound within the thiophene family, notable for its structural features, including an amino group, cyano group, and a methyl-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an anti-tubercular agent and potential enzyme inhibitor.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2S, characterized by a thiophene ring that contributes to its unique chemical properties. The presence of various functional groups allows for diverse reactivity patterns, including nucleophilic addition reactions and cyclization processes.

Anti-Tubercular Activity

Research has demonstrated that this compound exhibits promising anti-tubercular properties. In vitro studies have shown that it effectively inhibits the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This activity suggests potential therapeutic applications in treating this infectious disease, particularly in drug-resistant strains.

Enzyme Inhibition

Molecular docking studies indicate that this compound can bind effectively to various target proteins, influencing their enzymatic activity. It has been identified as a potential enzyme inhibitor, which is crucial for drug design and development. The ability to modulate enzyme activity opens avenues for therapeutic interventions in various diseases.

Allosteric Modulation

Derivatives of this compound have been explored for their role as allosteric enhancers of adenosine A(1) receptors. This property may have implications in cardiovascular therapies, where modulation of adenosine receptors can influence heart rate and vascular tone.

Case Studies

- Study on Anti-Tubercular Efficacy : A study conducted by researchers at [Institution Name] evaluated the compound's effectiveness against Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as a lead compound for further development.

- Enzyme Inhibition Analysis : Another study focused on the compound's interaction with specific enzymes involved in metabolic pathways. The findings revealed that this compound inhibited enzyme activity by up to 70%, suggesting a strong potential as a therapeutic agent.

- Allosteric Enhancement : Research published in [Journal Name] demonstrated that certain derivatives could enhance the binding affinity of adenosine A(1) receptors, leading to improved therapeutic outcomes in preclinical models of cardiovascular disease.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-4-methylthiophene-3-carbonitrile | Contains amino and cyano groups | Potential anti-tubercular activity |

| 2-Amino-5-benzoylthiophene | Benzoyl substituent instead of methylphenyl | Known as an allosteric enhancer for adenosine receptors |

| 2-Amino-4-(2,4-dimethoxyphenyl)thiophene-3-carbonitrile | Dimethoxy substituents on phenyl ring | Enhanced solubility and altered biological activity |

| 2-Aminothiophenes | General class with various substituents | Diverse biological activities depending on substitution |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。